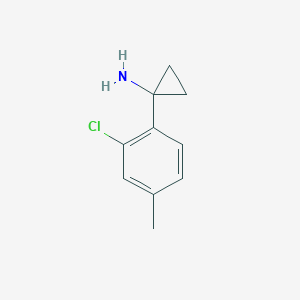
3,4-Dibromo-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-5-nitropyridine is a halogenated nitroaromatic compound that belongs to the pyridine family. It is characterized by the presence of two bromine atoms at the 3 and 4 positions and a nitro group at the 5 position on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Nitration: One common synthetic route involves the halogenation of pyridine to introduce bromine atoms, followed by nitration to add the nitro group. This can be achieved using bromine in the presence of a catalyst and subsequent nitration with nitric acid.
Direct Synthesis: Another method involves the direct synthesis of this compound from suitable precursors through controlled reaction conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and nitration reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the bromine atoms or the nitro group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of pyridine.
Reduction Products: Aminopyridines and other reduced forms.
Substitution Products: Heterocyclic compounds with different substituents.
科学研究应用
3,4-Dibromo-5-nitropyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biological studies to investigate the effects of halogenated nitroaromatics on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3,4-dibromo-5-nitropyridine exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.
相似化合物的比较
3-Bromopyridine: Lacks the nitro group and has only one bromine atom.
4-Bromopyridine: Lacks the nitro group and has only one bromine atom.
5-Nitropyridine: Lacks the bromine atoms and has only one nitro group.
Uniqueness: 3,4-Dibromo-5-nitropyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring, which influences its reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and biological activities.
属性
分子式 |
C5H2Br2N2O2 |
|---|---|
分子量 |
281.89 g/mol |
IUPAC 名称 |
3,4-dibromo-5-nitropyridine |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |
InChI 键 |
APJNJTDCMKMLLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)Br)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)












